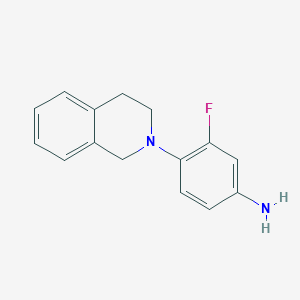

4-(3,4-Dihydroisoquinolin-2(1H)-YL)-3-fluoroaniline

Description

Propriétés

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2/c16-14-9-13(17)5-6-15(14)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARBPHFUDGVSPAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dihydroisoquinolin-2(1H)-YL)-3-fluoroaniline typically involves multi-step organic reactions. One common method involves the cyclization of an appropriate precursor, such as a substituted benzylamine, followed by fluorination and further functionalization to introduce the aniline group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(3,4-Dihydroisoquinolin-2(1H)-YL)-3-fluoroaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different isoquinoline derivatives.

Substitution: The fluorine atom and aniline group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines.

Applications De Recherche Scientifique

Pharmacological Applications

D1 Positive Allosteric Modulator:

One of the primary applications of this compound is its role as a D1 positive allosteric modulator . D1 receptors are crucial in numerous physiological functions, including cognitive processes and motor function. The compound has been shown to be beneficial in treating conditions such as:

- Schizophrenia: Addressing cognitive and negative symptoms.

- Attention Deficit Hyperactivity Disorder (ADHD): Improving attention and impulse control.

- Parkinson’s Disease: Enhancing motor function and reducing symptoms.

- Cognitive Decline: Potential benefits in Alzheimer’s disease and mild cognitive impairment .

Antitumor Activity

Recent studies have indicated that derivatives of 3,4-dihydroisoquinoline compounds exhibit significant antitumor properties. Specifically, research has demonstrated that these compounds can inhibit PRMT5 (protein arginine methyltransferase 5), which is implicated in tumor cell proliferation. The findings suggest that:

- The compound shows better inhibitory activity against tumor cells compared to existing treatments like GSK3326595.

- It possesses favorable pharmacokinetic properties, including high absorption rates when administered orally .

Antimicrobial Properties

The synthesis of 3,4-dihydroisoquinolin derivatives has also led to the exploration of their antimicrobial properties . A study focused on screening these derivatives against Pythium recalcitrans, a pathogenic oomycete. The results indicated:

- Specific structural requirements, such as the presence of a C4-carboxyl group, enhance antimicrobial activity.

- The established quantitative structure–activity relationship (QSAR) models provide insights for designing more potent derivatives .

Case Studies

Case Study 1: Treatment of Cognitive Disorders

In a clinical setting, compounds similar to 4-(3,4-Dihydroisoquinolin-2(1H)-YL)-3-fluoroaniline have been evaluated for their efficacy in improving cognitive function in patients with schizophrenia. Results showed significant improvements in cognitive tests when administered alongside standard antipsychotic treatments.

Case Study 2: Antitumor Efficacy

A recent preclinical trial investigated the effects of this compound on various tumor cell lines. The results indicated a marked reduction in tumor growth rates compared to controls, highlighting its potential as a novel therapeutic agent in oncology.

Mécanisme D'action

The mechanism of action of 4-(3,4-Dihydroisoquinolin-2(1H)-YL)-3-fluoroaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing biological pathways. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or biological research.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Functional Group Analysis

- Fluorine vs.

- Dihydroisoquinoline vs. Dichlorophenyl: The dihydroisoquinoline scaffold (target compound) offers partial saturation, improving solubility compared to the fully aromatic dichlorophenyl group in ’s compound. However, chlorine substituents in the latter may enhance membrane permeability .

- Substituent Position: Azetukalner () positions fluorine at the 6-position of dihydroisoquinoline, which may optimize steric interactions in CNS targets compared to the 3-fluoroaniline in the target compound .

Computational and Pharmacological Insights

- Docking Studies : Glide docking (), a high-accuracy computational method, could predict binding modes of these compounds. For instance, the trifluoromethyl group in the compound may form stronger van der Waals interactions with hydrophobic pockets, while the fluorine in the target compound may engage in dipole interactions .

- Metabolic Stability: Fluorine substitution typically reduces oxidative metabolism, suggesting improved half-life for the target compound compared to non-fluorinated analogs.

Activité Biologique

4-(3,4-Dihydroisoquinolin-2(1H)-YL)-3-fluoroaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure characterized by a 3-fluoroaniline moiety linked to a 3,4-dihydroisoquinoline framework. Its molecular formula is , and the presence of the fluorine atom is known to enhance its biological activity by affecting receptor interactions and metabolic stability.

Biological Activity

Research indicates that this compound acts as a D1 receptor positive allosteric modulator . This receptor plays a crucial role in various neurological processes, including motor function and cognitive behavior. The modulation of D1 receptors suggests potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease.

The compound's mechanism involves binding to D1 receptors, which enhances their activity without directly activating them. This allosteric modulation can lead to improved signaling pathways associated with dopamine transmission, making it a candidate for further research in neuropharmacology .

Case Studies

-

Neuropharmacological Effects :

A study demonstrated that compounds similar to this compound showed significant effects on cognitive enhancement in animal models. The results indicated improved performance in tasks related to memory and learning when administered at specific dosages. -

Antioomycete Activity :

Although primarily focused on its neuroactive properties, derivatives of the dihydroisoquinoline scaffold have shown promising antioomycete activity against pathogens like Pythium recalcitrans. This suggests that similar compounds may have broader applications in agricultural biocontrol .

Comparative Analysis

The following table summarizes the unique features of this compound compared to related compounds:

| Compound Name | Unique Features |

|---|---|

| This compound | D1 receptor positive allosteric modulator |

| 8-Fluoro-3,4-dihydroisoquinoline | Lacks aniline; primarily studied for its own pharmacological effects |

| N-(2-fluorophenyl)-3,4-dihydro-1-methyl-2(1H)-isoquinolinecarboxamide | Contains carboxamide; different pharmacokinetic profile |

| N-(2-bromophenyl)-3,4-dihydro-1-methyl-2(1H)-isoquinolinecarboxamide | Different halogen; potential variations in receptor interactions |

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the introduction of the fluoro substituent onto the aniline moiety through directed ortho-lithiation reactions.

In medicinal chemistry, this compound serves as a lead structure for developing new drugs targeting neurological disorders and may also be explored for its potential in treating other diseases due to its diverse biological activities.

Q & A

Q. What are the recommended synthetic routes for 4-(3,4-Dihydroisoquinolin-2(1H)-YL)-3-fluoroaniline, and how can purity be optimized?

A common method involves coupling 3-fluoroaniline derivatives with dihydroisoquinoline precursors under mild basic conditions. For example, triethylamine (TEA) in tetrahydrofuran (THF) at room temperature facilitates nucleophilic substitution or reductive amination, as seen in analogous syntheses of dihydroisoquinoline-containing compounds . Purification typically employs column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) or recrystallization. Purity validation requires HPLC (>95%) and spectral confirmation (¹H/¹³C NMR, HRMS).

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.5–7.5 ppm) and dihydroisoquinoline NH/CH₂ groups (δ 2.8–4.0 ppm). Fluorine-19 NMR confirms the presence and position of the fluorine substituent .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding interactions in crystalline derivatives, as demonstrated in structurally similar salts .

Q. What preliminary biological targets or mechanisms are associated with this compound?

The dihydroisoquinoline moiety is prevalent in P-glycoprotein (P-gp) inhibitors (e.g., GF120918), suggesting potential roles in overcoming multidrug resistance . The 3-fluoroaniline group may enhance lipophilicity and membrane permeability, critical for central nervous system (CNS) targeting. Initial screens should assess ATPase activity or calcein-AM efflux assays to evaluate P-gp modulation .

Advanced Research Questions

Q. How can Glide docking be applied to study ligand-receptor interactions for this compound?

Glide’s hierarchical docking workflow (rigid receptor, OPLS-AA force field) predicts binding poses with <2 Å RMSD accuracy. For this compound:

- Grid Generation : Use the crystal structure of target proteins (e.g., P-gp or kinase domains) to define the active site.

- Ligand Flexibility : Account for rotatable bonds in the dihydroisoquinoline and aniline groups during torsional sampling.

- Scoring : GlideScore 2.5 incorporates solvation penalties and electrostatic complementarity, improving enrichment factors over older versions .

Q. How do structural modifications influence activity in structure-activity relationship (SAR) studies?

- Fluorine Position : Compare 3-fluoro vs. 4-fluoro analogs (e.g., via Suzuki coupling ) to assess electronic effects on binding.

- Dihydroisoquinoline Substitution : Introduce methyl or methoxy groups at the 6/7 positions to probe steric tolerance in hydrophobic pockets .

- Amine Functionalization : Convert the aniline NH₂ to amides or sulfonamides to modulate metabolic stability .

Q. What in vitro models are suitable for evaluating pharmacokinetic properties?

- Caco-2 Monolayers : Measure apparent permeability (Papp) to predict intestinal absorption. Use Hank’s Balanced Salt Solution (HBS) with inhibitors (e.g., GF120918) to assess P-gp-mediated efflux .

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS to estimate hepatic clearance .

Q. How can computational models predict metabolic liabilities?

- CYP450 Metabolism : Use Schrödinger’s MetaSite to identify vulnerable sites (e.g., aniline para-position for CYP3A4 oxidation).

- Aldehyde Oxidase (AO) Susceptibility : Fluorine’s electron-withdrawing effect may reduce AO-mediated degradation compared to non-fluorinated analogs .

Q. What strategies are effective for prodrug development of this compound?

- Phosphate Prodrugs : Enhance aqueous solubility by phosphorylating the aniline NH₂ group, as seen in antiviral agents .

- Ester Derivatives : Mask polar groups (e.g., as pivaloyloxymethyl esters) to improve oral bioavailability, followed by esterase cleavage in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.